2-(2,1,3-ベンゾチアゾール-5-イル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

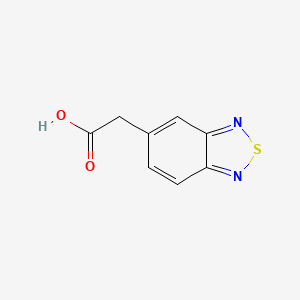

2,1,3-Benzothiadiazol-5-ylacetic acid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21. The purity is usually 95%.

BenchChem offers high-quality 2,1,3-Benzothiadiazol-5-ylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzothiadiazol-5-ylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機発光ダイオード(OLED)

2,1,3-ベンゾチアゾール(BT)およびその誘導体は、発光性化合物の開発に使用される非常に重要なアクセプターユニットであり、有機発光ダイオードの分子構築に適用されます . BTおよびその誘導体をユニットコアとする分子の構築は、通常、得られる有機材料の電子特性を向上させることができます .

有機太陽電池

BTおよびその誘導体は、有機太陽電池の開発にも使用されます . その強力な電子吸引能は、得られる有機材料の電子特性の向上に貢献します .

有機電界効果トランジスタ

OLEDおよび有機太陽電池に加えて、BTおよびその誘導体は、有機電界効果トランジスタの分子構築に使用されます . これらの材料は、これらのデバイスのパフォーマンスを向上させる上で有望な結果を示しています .

発光性化合物

BTおよびその誘導体は、発光性化合物の開発に使用されます . これらの化合物は、オプトエレクトロニクス、光触媒、光線力学療法など、幅広い用途を持っています .

配位化合物

BTベースの化合物は、遷移金属と配位化合物を生成するために使用できます . これらの化合物は、さまざまな構造を持ち、さまざまな光物理的特性を示します .

ホスフィン(III)アザンおよびその錯体

新規なN,N’-ビス(2,1,3-ベンゾチアゾール-4-イル)-1-フェニルホスファンジアミン(H 2 L)とその亜鉛(II)および銅(I)配位化合物が合成されました . これらの化合物は、興味深い光物理的特性を示しています .

生物活性

2,1,3-Benzothiadiazol-5-ylacetic acid (BTDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of BTDA, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

BTDA is characterized by a benzothiadiazole ring system with an acetic acid substituent. Its structure contributes to its interaction with various biological targets, making it a subject of interest in drug development.

1. Anticancer Activity

BTDA has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that BTDA exhibits significant antiproliferative activity against breast cancer cells (e.g., MCF-7 and MDA-MB-231) and lung cancer cells (A549) .

Table 1: Cytotoxic Effects of BTDA on Cancer Cell Lines

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

2. Antimicrobial Activity

BTDA has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of BTDA

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest that BTDA could be a candidate for developing new antimicrobial agents.

3. Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, BTDA has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of BTDA in various experimental settings:

- Study on Cancer Cell Lines: A study investigating the effects of BTDA on MCF-7 cells demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy: Another study assessed the antimicrobial activity of BTDA against clinical isolates of E. coli, revealing promising results that warrant further investigation into its mechanism of action .

Research Findings

Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of BTDA:

- Mechanism of Action: The compound appears to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- Synergistic Effects: Combining BTDA with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

特性

IUPAC Name |

2-(2,1,3-benzothiadiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIRDTHCKXOULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。